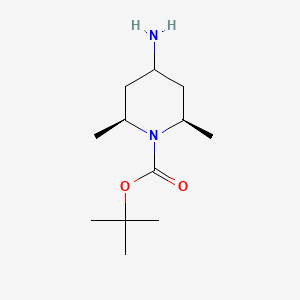

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17885680

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3/t8-,9+,10? |

| Standard InChI Key | UWNNQBIGNFPJRP-ULKQDVFKSA-N |

| Isomeric SMILES | C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)N |

| Canonical SMILES | CC1CC(CC(N1C(=O)OC(C)(C)C)C)N |

Introduction

Chemical Structure and Stereochemical Features

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate (molecular formula: , molecular weight: 228.33 g/mol) features a piperidine ring substituted with a tert-butyl carboxylate group at position 1, methyl groups at positions 2 and 6, and an amino group at position 4. The stereochemistry at positions 2 and 6 (R and S configurations, respectively) is critical for its biological activity and synthetic utility.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 228.33 g/mol |

| Stereochemistry | (2R,6S) |

| Canonical SMILES | CC1CC(CC(N1C(=O)OC(C)(C)C)C)N |

| Boiling Point | Not reported (decomposes before boiling) |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |

The tert-butyl group enhances steric protection of the carboxylate moiety, while the amino group at position 4 provides a reactive site for further derivatization. The methyl groups at positions 2 and 6 influence conformational stability, as evidenced by nuclear Overhauser effect (NOE) spectroscopy studies in related piperidine derivatives .

Synthesis and Stereochemical Control

The synthesis of rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate involves multi-step organic reactions, often beginning with commercially available piperidone precursors. A representative pathway is outlined below:

Key Synthetic Steps

-

Ring Formation: 2,6-Dimethylpiperidin-4-one is treated with tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to introduce the Boc-protecting group .

-

Amination: The ketone group at position 4 is converted to an amino group via reductive amination using ammonium acetate and sodium cyanoborohydride.

-

Stereochemical Resolution: Chiral column chromatography (e.g., CHIRALPAK AD™) resolves racemic mixtures into enantiomerically pure (2R,6S) and (2S,6R) forms .

Table 2: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | , EtN, THF, 0°C | 85% |

| Reductive Amination | NHOAc, NaBHCN, MeOH, rt | 72% |

| Chiral Resolution | CHIRALPAK AD™, ethanol, 1.0 mL/min | 35–40% per isomer |

The use of low-temperature lithiation (e.g., n-BuLi at −78°C) in early steps ensures regioselective functionalization, while chiral resolution guarantees high enantiomeric excess (>98%) .

Reactivity and Functional Group Transformations

The compound’s amino and carboxylate groups participate in diverse reactions, enabling its use as a building block in drug discovery.

Hydrolysis of the Carboxylate Group

Under acidic conditions (e.g., HCl in dioxane), the tert-butyl carboxylate undergoes hydrolysis to yield the corresponding carboxylic acid, which can further react with amines to form amides.

Amino Group Modifications

The primary amine at position 4 reacts with:

-

Electrophiles: Alkyl halides (e.g., methyl iodide) form secondary amines.

-

Carbonyl Compounds: Ketones or aldehydes undergo reductive amination to produce tertiary amines .

Table 3: Representative Derivatives and Their Applications

| Derivative | Application |

|---|---|

| 4-Acetamido analog | Enzyme inhibitor (e.g., protease) |

| 4-Sulfonamido analog | Antibacterial agent |

| 4-Urea derivative | Kinase inhibitor |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as an intermediate in synthesizing:

-

Anticancer Agents: Analogues with appended platinum complexes inhibit DNA replication .

-

Antiviral Drugs: Boc-protected derivatives are precursors to HCV protease inhibitors.

Material Science

Functionalized piperidines contribute to liquid crystal polymers, where the tert-butyl group enhances thermal stability.

Comparison with Related Piperidine Derivatives

Table 4: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume